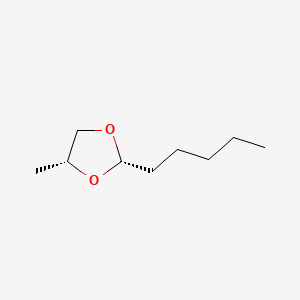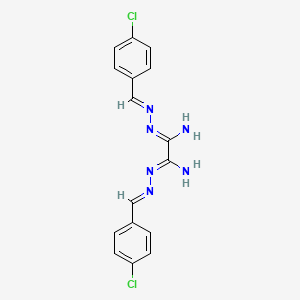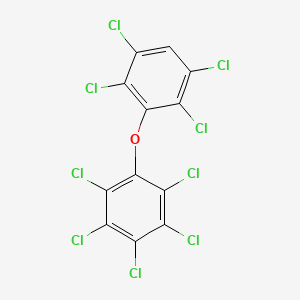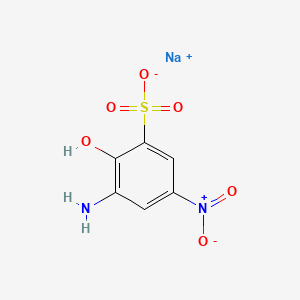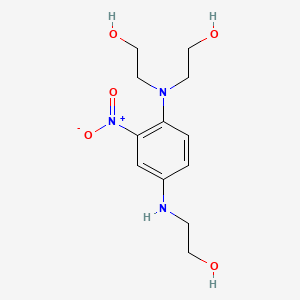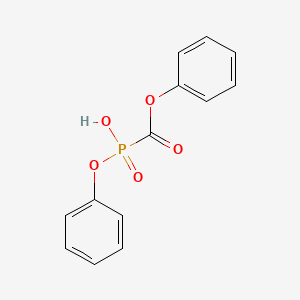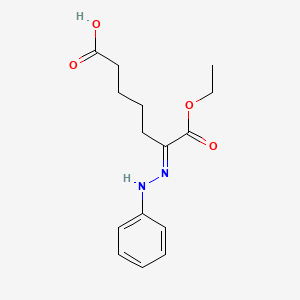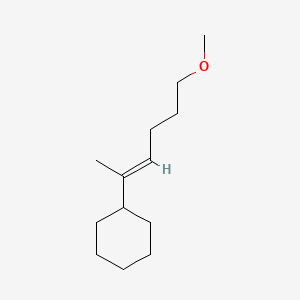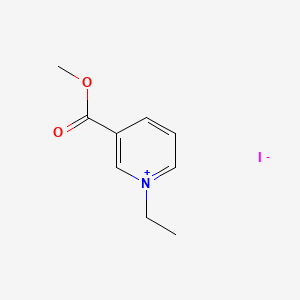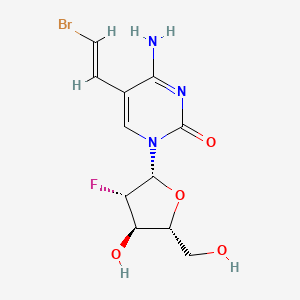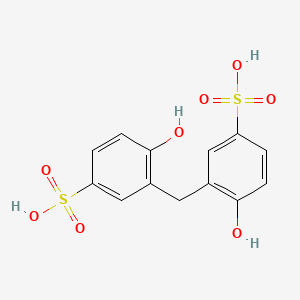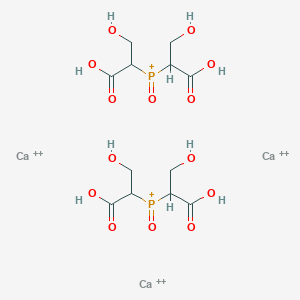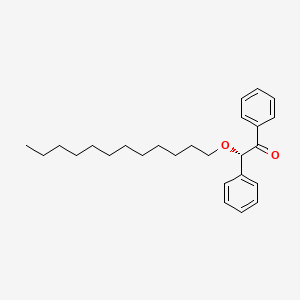
2-Dodecyloxy-2-phenylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyloxy-2-phenylacetophenon ist eine organische Verbindung, die für ihre Anwendungen in verschiedenen Bereichen bekannt ist, insbesondere in der Photoinitiierung und Polymerchemie. Es ist ein Derivat von Acetophenon, bei dem die Phenylgruppe durch eine Dodecyloxygruppe substituiert ist, wodurch ihre chemischen Eigenschaften und Anwendungen verbessert werden.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Dodecyloxy-2-phenylacetophenon beinhaltet typischerweise die Reaktion von Benzil mit Dodecylalkohol in Gegenwart eines sauren Katalysators. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend durch die Addition einer Phenylgruppe in das Endprodukt umgewandelt wird. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Toluol oder Xylol, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Dodecyloxy-2-phenylacetophenon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktion wird mithilfe fortschrittlicher analytischer Techniken wie Gaschromatographie und Massenspektrometrie überwacht, um die Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyloxy-2-phenylacetophenone typically involves the reaction of benzil with dodecyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a phenyl group. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using advanced analytical techniques such as gas chromatography and mass spectrometry to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Dodecyloxy-2-phenylacetophenon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder Kohlenwasserstoffe umwandeln.
Substitution: Die Phenyl- und Dodecyloxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise durch Oxidation Ketone entstehen, während durch Reduktion Alkohole gebildet werden können.
Wissenschaftliche Forschungsanwendungen
2-Dodecyloxy-2-phenylacetophenon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Photoinitiator in Polymerisationsreaktionen verwendet, insbesondere bei der Herstellung von Acrylatpolymeren.
Biologie: Die Verbindung wird wegen ihres Potenzials für die Verwendung in Arzneimittelträgersystemen untersucht, da sie in der Lage ist, stabile Komplexe mit verschiedenen Biomolekülen zu bilden.
Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel zur Behandlung bestimmter Krankheiten zu untersuchen.
Industrie: Es wird aufgrund seiner hervorragenden photoinitiierenden Eigenschaften bei der Herstellung von UV-härtenden Tinten, Beschichtungen und Klebstoffen verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Dodecyloxy-2-phenylacetophenon beinhaltet die Absorption von UV-Licht, was zur Bildung reaktiver Radikale führt. Diese Radikale initiieren die Polymerisation von Monomeren, was zur Bildung von Polymeren führt. Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung von Kohlenstoff-Kohlenstoff-Doppelbindungen in den Monomeren, was zur Kettenfortpflanzung und Polymerbildung führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,2-Dimethoxy-2-phenylacetophenon
- Benzoinmethylether
- Benzoinethylether
Vergleich
2-Dodecyloxy-2-phenylacetophenon ist aufgrund seiner langen Dodecyloxykette einzigartig, die seine Löslichkeit und Verträglichkeit mit verschiedenen Monomeren erhöht. Dies macht es im Vergleich zu ähnlichen Verbindungen wie 2,2-Dimethoxy-2-phenylacetophenon, das kürzere Alkoxyketten aufweist, effizienter als Photoinitiator. Darüber hinaus sorgt das Vorhandensein der Phenylgruppe für Stabilität und verbessert die Reaktivität der Verbindung in Photoinitiierungsprozessen.
Eigenschaften
CAS-Nummer |
38482-90-5 |
|---|---|
Molekularformel |
C26H36O2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
(2S)-2-dodecoxy-1,2-diphenylethanone |
InChI |
InChI=1S/C26H36O2/c1-2-3-4-5-6-7-8-9-10-17-22-28-26(24-20-15-12-16-21-24)25(27)23-18-13-11-14-19-23/h11-16,18-21,26H,2-10,17,22H2,1H3/t26-/m0/s1 |
InChI-Schlüssel |
FRDPGGLLENAOGW-SANMLTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCCCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


